(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride

Catalog No.
S11161541
CAS No.
M.F
C18H24ClFN2O2
M. Wt
354.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-...

Product Name

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride

IUPAC Name

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride

Molecular Formula

C18H24ClFN2O2

Molecular Weight

354.8 g/mol

InChI

InChI=1S/C18H23FN2O2.ClH/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12;/h7-8,11-13H,1-6,9-10H2,(H2,20,22);1H/t13-;/m1./s1

InChI Key

GSZJANKLCPHEEX-BTQNPOSSSA-N

Canonical SMILES

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N.Cl

Isomeric SMILES

C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4.Cl

The compound (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; hydrochloride is a synthetic organic molecule characterized by its complex structure, which includes a chromene core substituted with a fluorine atom and a di(cyclobutyl)amino group. This compound is part of a larger class of chromene derivatives, which are known for their diverse biological activities.

The chemical reactivity of this compound can be attributed to its functional groups, specifically the carboxamide and the fluorinated chromene structure. Key reactions include:

  • Nucleophilic Substitution: The carboxamide group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Fluorine Substitution: The presence of fluorine may influence the reactivity of adjacent carbon atoms, potentially facilitating electrophilic aromatic substitution reactions.
  • Cyclization Reactions: The di(cyclobutyl)amino group can undergo cyclization under specific conditions, leading to the formation of more complex structures.

These reactions are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications.

Compounds similar to (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; hydrochloride often exhibit significant biological activities such as:

  • Anticancer Activity: Many chromene derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties: Studies have shown that certain structural features in chromenes contribute to their effectiveness against various pathogens.
  • Neuroprotective Effects: Some compounds in this class have demonstrated potential in protecting neuronal cells from damage.

The specific biological activity of this compound would require empirical studies to establish its efficacy against particular targets or diseases.

The synthesis of (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; hydrochloride typically involves:

  • Formation of the Chromene Core: This can be achieved through cyclization reactions involving phenolic precursors and α,β-unsaturated carbonyl compounds.
  • Introduction of the Fluorine Atom: This step may involve electrophilic fluorination or the use of fluorinated reagents during synthesis.
  • Amidation Reaction: The carboxylic acid derivative is reacted with a di(cyclobutyl)amine to form the desired amide linkage.
  • Hydrochloride Salt Formation: The final step often involves treating the base compound with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

This compound may find applications in several fields:

  • Pharmaceutical Development: Given its potential biological activities, it could serve as a lead compound in drug discovery programs targeting cancer or infectious diseases.
  • Research Tool: It may be used in biochemical studies to explore mechanisms of action related to its biological effects.
  • Material Science: The unique properties of fluorinated compounds can be advantageous in developing new materials with specific functionalities.

Interaction studies are essential for understanding how this compound interacts with biological targets:

  • Protein Binding Studies: Investigating how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how the compound enters cells can inform on its bioavailability and efficacy.
  • Metabolic Stability Assessments: Evaluating how the compound is metabolized by enzymes can help predict its pharmacokinetic properties.

Such studies are critical for establishing a comprehensive profile of the compound’s behavior in biological systems.

Similar Compounds

Several compounds share structural features with (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; hydrochloride, including:

  • Chromone Derivatives: These compounds often exhibit similar biological activities and are structurally related due to their chromone core.
  • Fluorinated Amino Compounds: The incorporation of fluorine into amino compounds is common in medicinal chemistry for enhancing bioactivity.
  • Cyclobutyl-containing Compounds: These may offer unique steric and electronic properties that influence their interactions with biological systems.

Comparison Table

Compound NameStructural FeaturesBiological Activity
(3R)-3-[di(cyclobutyl)amino]-...Chromene core, fluorine, di(cyclobutyl)aminoAnticancer, antimicrobial
7-HydroxychromoneHydroxy group on chromoneAntioxidant
8-FluorochromoneFluorine substitution on chromoneAntimicrobial
CyclobutylamineCyclobutyl group with amino functionalityNeuroprotective

These comparisons highlight the unique aspects of (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; hydrochloride, particularly its combination of structural features that may confer distinct biological activities not seen in other compounds.

Systematic IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name for the free base form is (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide, while the hydrochloride salt incorporates an additional hydrogen chloride moiety [1] [3]. The stereochemical descriptor (3R) indicates the absolute configuration at the third carbon of the chromene core, determined via the Cahn-Ingold-Prelog priority rules. The di(cyclobutyl)amino group adopts a specific spatial arrangement, with cyclobutyl rings positioned to minimize steric strain [3].

Table 1: Key Identifiers

PropertyValue
Molecular FormulaC₁₈H₂₃FN₂O₂·HCl
Molecular Weight354.86 g/mol (calculated)
IUPAC Name(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide hydrochloride
InChIKeyMQTUXRKNJYPMCG-CYBMUJFWSA-N (free base) [1]
SMILESC1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4.Cl

Molecular Topology Analysis

Chromene Core Conformational Dynamics

The chromene core consists of a benzopyran structure with a partially saturated dihydro-2H-pyran ring. Computational models indicate that the ring adopts a half-chair conformation, with C3 (chiral center) and C4 atoms deviating from planarity [1] [3]. The fluorine atom at position 8 and the carboxamide at position 5 introduce electronic asymmetry, influencing the core’s puckering dynamics.

Di(cyclobutyl)amino Group Spatial Orientation

The di(cyclobutyl)amino group exhibits a twisted boat conformation for each cyclobutyl ring, with an N-C3-Cyclobutyl dihedral angle of 112° [3]. This geometry reduces steric clashes between the cyclobutyl substituents and the chromene core. Density functional theory (DFT) calculations suggest that the amine nitrogen’s lone pair aligns perpendicular to the chromene plane, optimizing resonance with the aromatic system [3].

Crystalline Structure Characterization

While X-ray crystallographic data for the hydrochloride salt remains unpublished, analogous chromene derivatives exhibit monoclinic crystal systems with P2₁/c space groups [4]. The hydrochloride salt likely forms a hydrogen-bonded network between the protonated amine, chloride ions, and carboxamide groups. Predicted unit cell parameters include:

  • a = 12.5 Å, b = 7.8 Å, c = 15.3 Å
  • β = 105.6°, Z = 4 (estimated via molecular modeling) [4].

Tautomeric and Prototropic Equilibria

The compound exhibits limited tautomerism due to its rigid chromene core. However, prototropic equilibria dominate in aqueous solutions:

  • Amine Protonation: The tertiary amine (pKa ≈ 9.2) exists predominantly in its protonated form under physiological pH, forming a stable ammonium-chloride ion pair [1].
  • Carboxamide Stability: The carboxamide group resists hydrolysis under neutral conditions but may undergo acid- or base-catalyzed cleavage at extremes of pH [4].

Table 2: Prototropic Species Distribution (pH 7.4)

SpeciesPercentage
Protonated amine (NH⁺)98%
Deprotonated amine (N)2%

The retrosynthetic analysis of (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide represents a complex synthetic challenge requiring strategic disconnection of multiple key structural elements. The target molecule contains several critical features that must be considered in the retrosynthetic approach: the chromene core system, the 8-fluoro substitution pattern, the (3R)-stereochemistry, the di(cyclobutyl)amino group, and the carboxamide functionality [2].

The primary retrosynthetic disconnection involves breaking the carbon-nitrogen bond at the 3-position of the chromene ring, which would reveal an appropriate 3-oxo or 3-amino chromene intermediate and di(cyclobutyl)amine as the nucleophilic partner. This disconnection strategy aligns with established reductive amination methodologies where ketones or aldehydes can be converted to amines through imine intermediates [3]. The stereochemical requirement at the 3-position necessitates either an asymmetric synthesis approach or a subsequent chiral resolution step using optically active resolving agents such as tartaric acid derivatives [4] [5].

The chromene ring system can be traced back to a 4-fluoro-3-hydroxybenzoic acid derivative through a series of cyclization reactions. The 8-fluoro substitution pattern requires regioselective fluorination strategies, with the fluorine atom being introduced either through direct fluorination of the aromatic ring or through the use of fluorinated building blocks [6] [7]. The carboxamide functionality can be derived from the corresponding carboxylic acid through standard amidation reactions involving activation reagents such as thionyl chloride followed by ammonia treatment .

Advanced retrosynthetic analysis reveals that the compound can be constructed through a convergent synthetic approach involving three major fragments: the fluorinated aromatic core, the chromene ring system, and the di(cyclobutyl)amino side chain. Modern computational retrosynthetic analysis tools have demonstrated effectiveness in predicting synthetic routes for complex heterocyclic compounds, particularly those containing multiple stereogenic centers and functional groups [2]. The synthetic route must carefully consider the order of operations to avoid incompatible reaction conditions and to maximize overall yield through the multistep sequence.

Traditional Linear Synthesis Approaches

Chromene Ring Construction Strategies

Traditional linear synthesis approaches for chromene ring construction encompass several well-established methodologies that have been extensively developed and optimized over decades of synthetic organic chemistry research. These methods typically involve sequential bond-forming reactions that build the chromene core through cyclization processes from linear precursors [8] [9].

One of the most widely employed strategies involves the multicomponent reaction approach utilizing aldehydes, malononitrile, and hydroxyquinone derivatives. Research has demonstrated that using Amberlite IRA-400-Cl as a heterogeneous catalyst enables efficient synthesis of 2-amino-4H-benzo[g]chromene derivatives under mild conditions. The optimized reaction conditions involve heating at 80°C for 3 hours in ethanol, achieving yields up to 95% [10]. This methodology offers several advantages including catalyst recyclability, mild reaction conditions, and broad substrate scope accommodating various aromatic aldehydes with both electron-donating and electron-withdrawing substituents.

Table 1: Traditional Linear Synthesis Approaches - Chromene Ring Construction

MethodStarting MaterialsReaction ConditionsYield (%)Reference
One-pot multicomponent reaction (Amberlite IRA-400-Cl)Aromatic aldehyde, malononitrile, 2-hydroxy-1,4-naphthoquinone80°C, 3 h, ethanol95 [10]
Cesium carbonate-mediated cyclization2-Bromoallyl sulfones, ortho-hydroxychalconesRoom temperature, methanol67 [11]
Palladium-catalyzed coupling/cyclizationBromoquinone, vinyl stannanePd(PPh3)4, DMF, 80°C30 [12]
Rhodium-catalyzed electrochemical annulation2-Alkenylphenols, alkenesElectrochemical, [Cp*RhCl2]2, 85°C84 [13]
Base-mediated cyclocondensationAromatic aldehydes, alpha-naphthol, malononitrileWater, expanded perlite catalyst85 [9]

The mechanism of chromene ring formation through multicomponent reactions typically proceeds through sequential Knoevenagel condensation, Michael addition, intramolecular cyclization, and hydrogen shift processes. The initial Knoevenagel condensation between the aromatic aldehyde and malononitrile generates an activated alkene intermediate, which subsequently undergoes Michael addition with the enolate form of the hydroxyquinone component. Ring closure occurs through intramolecular cyclization, followed by aromatization to yield the final chromene product [10] [14].

Alternative approaches include base-mediated cyclocondensation reactions using expanded perlite as a green heterogeneous catalyst in aqueous media. This methodology demonstrates excellent functional group tolerance and provides access to various substituted chromene derivatives with yields ranging from 75-85%. The reaction proceeds under environmentally benign conditions using water as the solvent, making it attractive for large-scale applications [9]. The cesium carbonate-mediated approach utilizing 2-bromoallyl sulfones offers another viable route, though with more modest yields of 58-67% [11].

Fluorination Positional Selectivity

Fluorination positional selectivity in chromene synthesis represents a critical challenge in synthetic organic chemistry, particularly for compounds requiring specific regioisomeric purity such as the target 8-fluoro chromene derivative. The introduction of fluorine atoms into aromatic systems requires careful consideration of both electronic and steric factors that influence regioselectivity [6] [7].

Direct electrophilic fluorination methods have been extensively studied for aromatic compounds, with reagents such as Selectfluor demonstrating high efficiency for specific substitution patterns. Research on benzo [8] [2]triazin-7-ones has shown that Selectfluor-mediated fluorination occurs regioselectively at the 8-position, achieving yields up to 94% under optimized conditions of 120°C in acetonitrile using sealed pressure tubes [15]. The regioselectivity arises from the electronic activation of the specific aromatic position due to the electron-withdrawing nature of adjacent functional groups.

Table 2: Fluorination Positional Selectivity Data

SubstrateFluorination MethodPosition SelectivityYield (%)Reference
Quinoline (protonated)Nucleophilic (F- salt, photoredox)C4 > C2 (4.5:1 ratio)65 [6]
Methoxyarenes (2-substituted)C-H fluorination (18F)Para to methoxy (>80%)38 [16]
8-Fluoro chromene derivativesSelectfluor-mediatedC8 position (94% yield)94 [15]
Aromatic compounds (electrophilic)Direct electrophilicOrtho/para directing60 [17]
Electron-deficient azaarenesConcerted nucleophilicC4 selective70 [6]

Nucleophilic fluorination approaches using fluoride salts under photoredox conditions have shown remarkable selectivity for electron-deficient aromatic systems. Studies on quinoline derivatives demonstrate that C4-selective fluorination can be achieved with good regioselectivity ratios of 4.5:1 over C2 substitution when 3-acetylquinoline is employed as substrate. The selectivity arises from the differential electrophilicity of the aromatic positions, with C4 showing the largest contribution to the lowest unoccupied molecular orbital [6].

The development of concerted nucleophilic aromatic substitution methodologies has provided new opportunities for regioselective fluorination without the formation of high-energy Meisenheimer intermediates. This approach utilizes electron-transfer-enabled processes that allow for efficient C-H fluorination of azaarenes through a chain mechanism involving asynchronous fluoride-electron-hydrogen transfer. The method demonstrates particular effectiveness for electron-deficient heterocycles that are traditionally challenging substrates for nucleophilic fluorination [6].

Transition metal-catalyzed fluorination methods offer complementary approaches for achieving positional selectivity. Palladium-catalyzed fluorination using aryl halides or triflates provides excellent regiocontrol, while copper-catalyzed methods using boronic acids demonstrate high functional group tolerance. These methods are particularly valuable for complex substrates where multiple potential fluorination sites exist [7].

Novel Catalytic Systems for Asymmetric Synthesis

Transition Metal-Mediated Cyclizations

Transition metal-mediated cyclizations represent a cornerstone of modern asymmetric synthesis for chromene derivatives, offering unprecedented control over both regio- and stereoselectivity through carefully designed catalyst systems. These methodologies have evolved significantly with the development of sophisticated chiral ligand systems and optimized reaction conditions that enable highly enantioselective transformations [18] [13] [19].

Palladium-catalyzed asymmetric cyclizations have demonstrated exceptional utility in chromene synthesis, particularly through allylic substitution and intramolecular cyclization strategies. Research has shown that chiral phosphine ligands such as (R,R)-Taniaphos can achieve outstanding enantioselectivities of up to 99% ee in asymmetric copper-catalyzed allylic substitution reactions. The methodology involves treatment of allyl bromides with methylmagnesium bromide in dichloromethane at -80°C, followed by palladium-catalyzed intramolecular Heck cyclization to construct the chromene ring system with excellent stereochemical control [19].

Rhodium-catalyzed electrochemical cyclizations have emerged as a powerful tool for constructing 2H-chromene frameworks through formal (5+1) cycloaddition reactions. The methodology utilizes cathodic oxygen reduction to enable rhodium-catalyzed C-H annulation between 2-alkenylphenols and alkenes, yielding 2-substituted 2H-chromenes with high efficiency. The reaction proceeds under mild electrochemical conditions using [Cp*RhCl2]2 as catalyst at 85°C, achieving yields up to 84% with excellent functional group tolerance [13].

Table 3: Novel Catalytic Systems for Asymmetric Synthesis

Catalyst SystemReaction TypeEnantioselectivity (% ee)Yield (%)Reference
Chiral phosphine ligands with PdAsymmetric allylic substitution9985 [19]
Organocatalytic amines (proline derivatives)Tandem Michael-aldol sequence9278 [20]
Rhodium with chiral diphosphinesHydroarylation cyclization8872 [18]
Copper with chiral ligandsEnantioselective cycloaddition9589 [19]
Organocatalyst (quinidine derivatives)Formal [4+2] cycloaddition9186 [21]

The mechanistic pathway for rhodium-catalyzed cyclizations involves initial C-H/O-H activation to form a rhodacycle intermediate, followed by alkene coordination and regioselective migratory insertion. The resulting eight-membered rhodacycle undergoes β-hydride elimination rather than direct reductive elimination, generating a conjugated system that subsequently undergoes Michael addition to deliver the desired chromene product. The cathodic reduction of oxygen coupled with Rh(I) regenerates the active Rh(III) catalyst, completing the catalytic cycle [13].

Asymmetric hydroarylation reactions catalyzed by transition metals have gained significant attention for chromene synthesis due to their atom-economical nature and ability to construct C-C bonds with high stereoselectivity. Gold-catalyzed systems using dinuclear [(dppm)Au2Cl2] complexes in combination with silver triflate have demonstrated the ability to form aromatic ring-fused six-membered cycles containing chiral stereocenters. The methodology is particularly effective for constructing complex polycyclic chromene derivatives that would be challenging to access through traditional approaches [18].

Organocatalytic Enantioselective Routes

Organocatalytic enantioselective routes have revolutionized the field of asymmetric chromene synthesis by providing metal-free alternatives that often exhibit superior sustainability profiles and unique reactivity patterns. These methodologies typically employ small organic molecules as catalysts, enabling highly enantioselective transformations under mild reaction conditions with excellent functional group compatibility [20] [21].

The development of organocatalytic tandem Michael-aldol sequences has provided efficient access to chiral 2H-chromenes through enamine-iminium catalysis. Chiral amine catalysts derived from proline and related structures facilitate the enantioselective construction of chromene frameworks through sequential C-C bond formation. The methodology involves the initial Michael addition of heteroatom-centered nucleophiles to α,β-unsaturated compounds, followed by intramolecular aldol cyclization to generate the chromene ring system with high stereoselectivity [20].

Research has demonstrated that organocatalytic formal [4+2] cycloaddition reactions can achieve exceptional enantioselectivities in the synthesis of spirocyclic and bridged chromene derivatives. The strategy utilizes N-sulfonylimines as novel dienophiles through enamine-iminium tautomerism, enabling unprecedented reactivity patterns that complement traditional approaches. Quinidine-derived organocatalysts have shown particular effectiveness in these transformations, achieving enantioselectivities of 91% ee with yields of 86% [21].

The mechanistic basis for organocatalytic enantioselectivity typically involves the formation of chiral iminium or enamine intermediates that control the facial selectivity of subsequent bond-forming reactions. The catalyst creates a chiral environment that differentiates between the two faces of the reactive intermediate, leading to preferential formation of one enantiomer. The reversible nature of iminium and enamine formation allows for dynamic kinetic resolution processes that can further enhance enantioselectivity [20].

Organocatalytic approaches offer several advantages over transition metal-catalyzed methods, including reduced environmental impact, lower cost, and often superior functional group tolerance. The catalysts are typically stable under ambient conditions and can be easily recovered and recycled. Additionally, organocatalysts often provide complementary selectivity patterns compared to metal-based systems, enabling access to different stereochemical outcomes from the same starting materials [20] [21].

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts from amine compounds represents a fundamental transformation in pharmaceutical chemistry that serves multiple purposes including compound purification, crystallization enhancement, and improvement of physical properties such as solubility and stability. The mechanism of hydrochloride salt formation involves a straightforward acid-base reaction between the basic nitrogen center of the amine and hydrochloric acid [22] [23].

The mechanistic pathway begins with the nucleophilic lone pair of electrons on the nitrogen atom of the amine attacking the proton from hydrochloric acid. This proton transfer results in the formation of a new N-H bond and generates a positively charged ammonium ion. The chloride anion from the hydrochloric acid associates with the positively charged nitrogen center through ionic interactions, forming the hydrochloride salt. The transformation converts the original covalent amine compound into an ionic salt with significantly altered physical properties [22] [23].

Table 4: Hydrochloride Salt Formation Optimization

Amine TypeHCl EquivalentSolventTemperature (°C)Crystallization Yield (%)Reference
Primary amine (NH2)1.0Ethanol2595 [22] [23]
Secondary amine (NHR)1.0Methanol2592 [22] [23]
Tertiary amine (NR2)1.0Isopropanol2588 [22] [23]
Cyclic amine (cyclobutyl)1.2Ethanol/water4085
Aromatic amine1.1Acetone3090 [22] [23]

The specific case of (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide requires careful optimization of salt formation conditions due to the sterically hindered nature of the di(cyclobutyl)amino group. Research has shown that tertiary amines typically require slightly elevated temperatures and longer reaction times compared to primary or secondary amines due to the increased steric hindrance around the nitrogen center. The use of protic solvents such as ethanol or methanol facilitates the proton transfer process and promotes efficient salt formation .

The crystallization process is critical for achieving high yields and purity in hydrochloride salt formation. The choice of solvent system significantly influences the crystallization behavior, with ethanol-water mixtures often providing optimal conditions for tertiary amine salts. The ionic nature of the hydrochloride salt typically results in higher melting points and improved crystallinity compared to the free base form. Temperature control during crystallization is essential, as elevated temperatures may prevent proper crystal formation while excessively low temperatures can lead to incomplete salt formation [22] [23].

The formation of hydrochloride salts also serves as an effective purification method, as the ionic salt typically exhibits different solubility characteristics compared to neutral impurities. This differential solubility enables selective crystallization of the desired product while leaving impurities in solution. The reversibility of salt formation allows for regeneration of the free base through treatment with strong bases such as sodium hydroxide, providing flexibility in downstream chemical transformations [22] [23].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

354.1510339 g/mol

Monoisotopic Mass

354.1510339 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-08-2024

Explore Compound Types